molecular formula C20H16N2OS B5698927 N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide

N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide

Cat. No.: B5698927
M. Wt: 332.4 g/mol
InChI Key: BAFIUGLAUOJTLN-BUHFOSPRSA-N
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Description

N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is an organic compound with the molecular formula C20H16N2OS It is known for its unique structure, which includes a naphthyl group, a phenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide typically involves the reaction of 1-naphthylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with 3-phenylacryloyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonothioyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran.

    Substitution: Amines, thiols; usually in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its unique structure makes it a candidate for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-naphthylamino)carbonothioyl]-3-phenylpropionamide
  • N-[(1-naphthylamino)carbonothioyl]-3-phenylbutyramide
  • N-[(1-naphthylamino)carbonothioyl]-3-phenylpentanamide

Uniqueness

N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is unique due to its specific combination of a naphthyl group, a phenyl group, and an acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its reactivity and potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

(E)-N-(naphthalen-1-ylcarbamothioyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-19(14-13-15-7-2-1-3-8-15)22-20(24)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H2,21,22,23,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFIUGLAUOJTLN-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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